Structural and Hydrogen-Bonding Differentiation from 6,8-Dichloro-N-phenyl-2-oxo-2H-chromene-3-carboxamide Analogs
The target compound uniquely pairs 6,8-dichloro substitution with an N-(furan-2-ylmethyl) carboxamide side chain. The closest purchasable analogs—6,8-dichloro-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (PubChem CID 3753834) and 6,8-dichloro-N-(3,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide (PubChem CID 24860449)—bear N-phenyl substituents that lack the heterocyclic oxygen present in the furan ring [1][2]. The furan oxygen contributes one additional hydrogen-bond acceptor (total HBA = 4) compared to the phenyl analogs (HBA = 3), altering the molecular recognition surface available for protein–ligand interactions [3].
| Evidence Dimension | Hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | 4 (furan oxygen + carboxamide carbonyl + chromene lactone carbonyl + chromene ring oxygen) |
| Comparator Or Baseline | 3 for 6,8-dichloro-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide |
| Quantified Difference | +1 HBA (furan ring oxygen) |
| Conditions | Derived from molecular structure analysis (PubChem computed properties) |
Why This Matters
The additional hydrogen-bond acceptor in the furan ring creates a distinct pharmacophore that cannot be recapitulated by phenyl-substituted analogs, justifying procurement when exploring novel target interaction space or when phenyl analogs have failed to yield hits.
- [1] PubChem Compound CID 3753834; 6,8-dichloro-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-29). View Source
- [2] PubChem Compound CID 24860449; 6,8-dichloro-N-(3,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide. https://pubchem.ncbi.nlm.nih.gov/compound/24860449 (accessed 2026-04-29). View Source
- [3] PubChem Computed Properties: Hydrogen Bond Acceptor Count for CID 709848 vs. CID 3753834. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-29). View Source
